Boc-(S)-3-Amino-4,4-diphenyl-butyric acid
Overview
Description
"Boc-(S)-3-Amino-4,4-diphenyl-butyric acid" is a compound used in peptide synthesis. It is known for its unique structural and chemical properties that make it a valuable compound in organic chemistry and drug discovery.
Synthesis Analysis
- Condensation of Boc-amino acids with pyruvic acid leads to Boc-dipeptides, indicating a pathway for the synthesis of derivatives similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid (Makowski et al., 1985).
- An efficient synthesis method for compounds structurally similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid using tert-butyloxycarbonylation of amines has been reported (Heydari et al., 2007).
Molecular Structure Analysis
- Computational studies on structurally related compounds, such as 4-(Boc-amino) pyridine, provide insights into the molecular structure and spectroscopic properties (Vural, 2015).
Chemical Reactions and Properties
- Boc-protected amino acids, including compounds similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid, are resistant to racemization during peptide synthesis and can undergo specific chemical reactions (Pettit, 1975).
Physical Properties Analysis
- The solubility of compounds similar to Boc-(S)-3-Amino-4,4-diphenyl-butyric acid in different solvents has been studied, providing insights into their physical properties (Fan et al., 2016).
Chemical Properties Analysis
- N-tert-Butoxycarbonylation, a key process in the synthesis of Boc-amino acids, indicates the chemical reactivity and properties of Boc-protected compounds (Heydari et al., 2007).
Scientific Research Applications
Catalyst for N-tert-Butoxycarbonylation
Boc-(S)-3-Amino-4,4-diphenyl-butyric acid plays a crucial role in the N-tert-butoxycarbonylation of amines, a process significant in peptide synthesis. The tert-butoxycarbonyl (Boc) group is vital as an amine protecting group due to its resistance to racemization during peptide synthesis and ease of conversion into free amine for solid phase peptide synthesis (Heydari et al., 2007).
Synthesis of Tert-Butyl Esters
It is efficiently utilized in the synthesis of tert-butyl esters of N-protected amino acids. This process, involving tert-butyl fluorocarbonate (Boc-F), proceeds under mild conditions and is crucial for amino acid derivative preparation (Loffet et al., 1989).
Crown-Carrier-Axially Dissymmetric-α,α-Disubstituted Glycine
Boc-(S)-3-Amino-4,4-diphenyl-butyric acid is significant in synthesizing crown-carrier-α,α-disubstituted glycine with axial dissymmetry. This compound serves as a potential building block in the synthesis of polypeptide supramolecular devices (Mazaleyrat et al., 1997).
Future Directions
Efforts are being made to develop more environmentally friendly methods for Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVWWIOFMUJSK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139028 | |
Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-3-Amino-4,4-diphenyl-butyric acid | |
CAS RN |
190190-50-2 | |
Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190190-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-γ-phenyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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